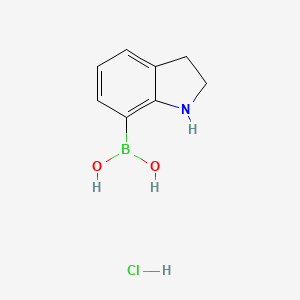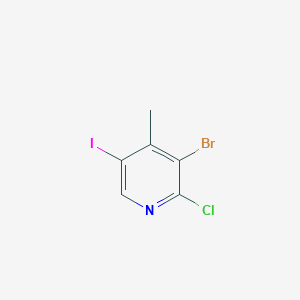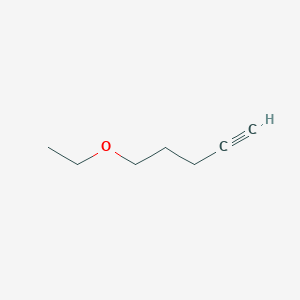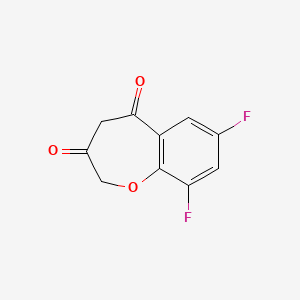
Indolin-7-ylboronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative that features an indole ring system. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
化学反应分析
Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Nitro or halogenated indole derivatives.
科学研究应用
Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of indolin-7-ylboronic acid hydrochloride is largely dependent on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity but different substitution patterns.
Phenylboronic acid: A simpler boronic acid that lacks the indole ring but is widely used in organic synthesis.
Pyrrole-2-boronic acid: A boronic acid derivative with a pyrrole ring, offering different electronic properties compared to indole derivatives.
Uniqueness: Indolin-7-ylboronic acid hydrochloride is unique due to its indole ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .
属性
分子式 |
C8H11BClNO2 |
|---|---|
分子量 |
199.44 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H |
InChI 键 |
JKSXQKFMHZYCEW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)CCN2)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)



![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)

![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
